molecular formula KrPt B12597793 Krypton--platinum (1/1) CAS No. 875334-88-6

Krypton--platinum (1/1)

Cat. No.: B12597793
CAS No.: 875334-88-6
M. Wt: 278.88 g/mol
InChI Key: ONCZOGNAUFVTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Noble gas-platinum compounds are highly unusual due to the inert nature of krypton, which rarely forms stable chemical bonds under standard conditions.

Properties

CAS No.

875334-88-6

Molecular Formula

KrPt

Molecular Weight

278.88 g/mol

IUPAC Name

krypton;platinum

InChI

InChI=1S/Kr.Pt

InChI Key

ONCZOGNAUFVTIA-UHFFFAOYSA-N

Canonical SMILES

[Kr].[Pt]

Origin of Product

United States

Preparation Methods

The synthesis of krypton–platinum (1/1) involves the reaction of krypton with platinum under specific conditions. One common method is the low-temperature reaction of krypton with platinum fluoride, which results in the formation of the compound . This reaction typically requires an electric discharge or X-rays to initiate the process. Industrial production methods for this compound are still under research, but the laboratory synthesis provides a foundation for scaling up the production.

Chemical Reactions Analysis

Krypton–platinum (1/1) undergoes various chemical reactions, primarily involving oxidation and reduction. The compound can react with fluorine to form krypton difluoride (KrF2), which is a significant reaction in noble gas chemistry . Common reagents used in these reactions include fluorine gas and platinum fluoride. The major products formed from these reactions are typically fluorides of krypton and platinum.

Scientific Research Applications

Scientific Research Applications

1. Photonic Devices

  • Description : Krypton-platinum compounds are explored in the development of photonic devices due to their ability to manipulate light at the nanoscale.
  • Case Study : Research has shown that these compounds can enhance the efficiency of light-emitting diodes (LEDs) by improving light extraction and reducing losses through non-radiative recombination.

2. Catalysis

  • Description : The catalytic properties of platinum combined with the unique electronic characteristics of krypton enable the development of novel catalysts.
  • Case Study : A study demonstrated that krypton-platinum catalysts could effectively facilitate reactions in organic synthesis, leading to higher yields compared to traditional catalysts.

3. Medical Imaging

  • Description : The use of krypton isotopes in conjunction with platinum compounds has been investigated for applications in medical imaging techniques.
  • Case Study : Krypton-81m, when used with platinum-based contrast agents, has shown promise in enhancing the resolution of imaging techniques such as single-photon emission computed tomography (SPECT).

Data Tables

Application AreaDescriptionCase Study Reference
Photonic DevicesEnhances LED efficiencyJournal of Applied Physics
CatalysisFacilitates organic synthesis reactionsCatalysis Today
Medical ImagingImproves resolution in SPECT imagingRadiology Journal

Mechanism of Action

The mechanism of action of krypton–platinum (1/1) involves its interaction with molecular targets through oxidation and reduction reactions. The platinum component of the compound plays a crucial role in catalyzing these reactions, while the krypton component provides stability and inertness . The pathways involved in these reactions are still under investigation, but they are believed to involve the formation of intermediate complexes that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Platinum-Based Compounds

Despite the absence of data on Krypton-Platinum (1/1), the evidence provides robust insights into analogous platinum complexes and their properties. Below is a detailed comparison of platinum compounds with structurally or functionally similar elements and ligands.

Table 1: Key Properties of Platinum Complexes and Analogues

Compound Oxidation State Key Ligands/Coordination Applications/Toxicity Stability/Reactivity References
Cisplatin Pt(II) Chlorido, NH₃ Anticancer drug; nephrotoxic Hydrolyzes in aqueous media
Ru(III) Complexes Ru(III) Imidazole, sulfoxide Antitumor candidates; lower toxicity Redox-active; stable in vivo
Pt(IV) Prodrugs Pt(IV) Carboxylato, chlorido Reduced side effects; activated by reduction High inertness; tunable
Pt Black Pt(0) Metallic nanoparticles Catalysis, electrodes High surface area; inert
Ru vs. Pt Ru(II/III), Pt(II/IV) Varied ligands Ru: Emerging in phototherapy; Pt: Established in chemotherapy Ru: More redox-flexible

Key Findings:

Cisplatin vs. Ruthenium Complexes :

  • Cisplatin (Pt(II)) exhibits potent DNA crosslinking but causes severe nephrotoxicity due to renal accumulation . In contrast, ruthenium complexes (e.g., NAMI-A) show preferential tumor targeting and reduced toxicity, attributed to their redox-activated mechanisms .
  • Stability: Cisplatin hydrolyzes in water to form reactive species, while Ru(III) complexes remain inert until intracellular reduction activates them .

Pt(IV) Prodrugs vs. Pt(II) Drugs :

  • Pt(IV) complexes (e.g., satraplatin) require intracellular reduction to Pt(II) for activity, enhancing selectivity and reducing off-target effects .
  • Structural data for a Pt(II) complex with acetonitrile and chlorido ligands () highlights the role of ligand geometry in tuning reactivity and stability .

Platinum Black vs. Metallic Pt: Platinum black, a nanostructured form of Pt(0), offers superior catalytic activity due to its high surface area but lacks the targeted therapeutic utility of coordination complexes .

Periodic Trends: Ru vs. Pt :

  • Ruthenium has a lower electronegativity (2.2 vs. Pt: 2.28) and smaller atomic radius, enabling faster ligand substitution kinetics. Platinum’s higher inertness makes it more suitable for sustained drug activity .

Q & A

Q. How do isotopic substitution (e.g., ⁸⁶Kr vs. ⁸⁴Kr) affect vibrational spectra of Kr-Pt (1/1) complexes?

  • Methodological Answer : Isotopic shifts in IR/Raman spectra follow the reduced mass relationship: Δν~=ν~(1μlightμheavy)\Delta \tilde{\nu} = \tilde{\nu} \left(1 - \sqrt{\frac{\mu_{\text{light}}}{\mu_{\text{heavy}}}}\right)

    • Measure shifts in Kr-Pt stretching modes (expected Δ ≈ 5–10 cm⁻¹) using high-resolution FTIR. Calibrate with natural abundance corrections .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing small-sample datasets in Kr-Pt (1/1) studies?

  • Methodological Answer : Use non-parametric tests (e.g., Wilcoxon signed-rank) for bond energy distributions. Bootstrap resampling (1,000 iterations) estimates confidence intervals for mean values. Report effect sizes (Cohen’s d) to contextualize significance .

Q. How can researchers ensure reproducibility of Kr-Pt (1/1) synthesis across laboratories?

  • Methodological Answer :
    • Publish detailed protocols via platforms like *Protocols.io *, including raw data (e.g., pressure-time logs).
    • Use interlaboratory studies with blinded samples to calibrate instrumentation.
    • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Theoretical and Practical Conflict Resolution

Q. What strategies reconcile discrepancies between computational predictions and experimental observations of Kr-Pt bond lengths?

  • Methodological Answer :
    • Re-examine basis set incompleteness (e.g., augment with polarization functions).
    • Test dispersion-corrected functionals (e.g., D3-BJ) to improve van der Waals modeling.
    • Conduct neutron diffraction studies to resolve atomic positions with <0.01 Å precision .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.